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molecular formula C8H9FN2O3 B8292750 4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

Cat. No. B8292750
M. Wt: 200.17 g/mol
InChI Key: BJCALCRAOQNOBJ-UHFFFAOYSA-N
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Patent
US06900231B2

Procedure details

A solution of 2-{3-[(tert-butyl)amino]-2-fluoro-6-nitrophenyl}ethanol (3.9 g, 15 mmol), as prepared in the preceding step, in concentrated HCl (40 mL) was refluxed for 2 hours. After cooling to room temperature, the mixture was extracted with ethyl acetate (6×50 mL). The extracts were combined, washed with saturated NaHCO3 (2 times) and brine, dried over Na2SO4, and concentrated to give the crude product as a solid. The solid was triturated in hexane, filtered, and dried in high vacuum to produce the title compound (2.8 g, 93% yield) as a yellow solid. 1H-NMR (400 MHz, CD3OD) δ 7.80 (dd, J=9.1, 1.5 Hz, 1H), 6.70 (t, J=9.0 Hz, 1H), 3.77 (t, J=7.1 Hz, 2H), 3.26 (dt, J=7.3, 2.8 Hz, 2).
Name
2-{3-[(tert-butyl)amino]-2-fluoro-6-nitrophenyl}ethanol
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C([NH:5][C:6]1[C:7]([F:18])=[C:8]([CH2:15][CH2:16][OH:17])[C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1)(C)(C)C>Cl>[NH2:5][C:6]1[C:7]([F:18])=[C:8]([CH2:15][CH2:16][OH:17])[C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1

Inputs

Step One
Name
2-{3-[(tert-butyl)amino]-2-fluoro-6-nitrophenyl}ethanol
Quantity
3.9 g
Type
reactant
Smiles
C(C)(C)(C)NC=1C(=C(C(=CC1)[N+](=O)[O-])CCO)F
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (6×50 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2 times) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated in hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in high vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)[N+](=O)[O-])CCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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